molecular formula C60H120O2 B14422553 Triacontyl triacontanoate CAS No. 85589-31-7

Triacontyl triacontanoate

Cat. No.: B14422553
CAS No.: 85589-31-7
M. Wt: 873.6 g/mol
InChI Key: JZKHGNBZTSOQNO-UHFFFAOYSA-N
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Description

Triacontyl triacontanoate is a long-chain ester composed of triacontanol and triacontanoic acid. This compound is part of the wax ester family, which is commonly found in natural waxes such as beeswax and plant cuticle waxes. It is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontyl triacontanoate can be synthesized through esterification reactions. One common method involves the reaction of triacontanol with triacontanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reactants are mixed in the reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification process, and the product is subsequently separated and purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Triacontyl triacontanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce triacontanol and triacontanoic acid.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Triacontanol and triacontanoic acid.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohol and acid components.

Scientific Research Applications

Triacontyl triacontanoate has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant cuticle waxes and its impact on plant physiology.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and hydrophobic nature.

Mechanism of Action

The mechanism of action of triacontyl triacontanoate primarily involves its hydrophobic properties. In biological systems, it can form protective barriers on plant surfaces, reducing water loss and providing resistance to environmental stress. In industrial applications, its hydrophobic nature makes it an effective component in water-resistant coatings and lubricants.

Comparison with Similar Compounds

Similar Compounds

    Triacontanol: A long-chain alcohol with similar hydrophobic properties.

    Triacontanoic Acid: A long-chain fatty acid that can be esterified to form triacontyl triacontanoate.

    Beeswax Esters: Natural wax esters found in beeswax, composed of long-chain alcohols and fatty acids.

Uniqueness

This compound is unique due to its specific combination of triacontanol and triacontanoic acid, resulting in a compound with distinct physical and chemical properties. Its long-chain structure provides exceptional hydrophobicity and stability, making it valuable in various industrial and scientific applications.

Properties

CAS No.

85589-31-7

Molecular Formula

C60H120O2

Molecular Weight

873.6 g/mol

IUPAC Name

triacontyl triacontanoate

InChI

InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-62-60(61)58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3

InChI Key

JZKHGNBZTSOQNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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